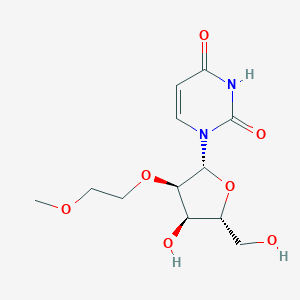

2'-O-(2-Methoxyethyl)-uridine

Descripción general

Descripción

La 2’-O-(2-Metoxietil)-uridina es un nucleósido modificado que ha despertado un interés significativo en el campo de la investigación de ácidos nucleicos. Este compuesto se caracteriza por la sustitución del grupo hidroxilo 2’ de la uridina por un grupo 2’-O-(2-metoxietil). Esta modificación mejora la estabilidad y la afinidad de unión de los ácidos nucleicos, lo que la convierte en un componente valioso en los oligonucleótidos antisentido y otras aplicaciones terapéuticas.

Análisis Bioquímico

Biochemical Properties

2’-O-(2-Methoxyethyl)-uridine is known for its resistance to nuclease metabolism in both plasma and tissue . This property is crucial for its stability and longevity in biological systems. The 2’-O-(2-Methoxyethyl)-uridine modification is incorporated into antisense oligonucleotides, which are designed to bind to specific mRNA targets and modulate their function . The biochemical interactions of 2’-O-(2-Methoxyethyl)-uridine are primarily through these antisense oligonucleotides.

Cellular Effects

In cellular environments, 2’-O-(2-Methoxyethyl)-uridine-modified antisense oligonucleotides have shown to exhibit potent activity. They have been observed to increase RNA-binding affinity, which is crucial for the efficacy of antisense therapies . Furthermore, these modified oligonucleotides have demonstrated improved cellular uptake, which enhances their overall effectiveness .

Molecular Mechanism

The molecular mechanism of action of 2’-O-(2-Methoxyethyl)-uridine involves its incorporation into antisense oligonucleotides that target specific mRNA sequences. These oligonucleotides hybridize to their target mRNA, potentially altering the site of splicing or resulting in RNA degradation through RNase H activity . This can modulate the translation of proteins or eliminate toxic RNA .

Temporal Effects in Laboratory Settings

In laboratory settings, 2’-O-(2-Methoxyethyl)-uridine-modified oligonucleotides have shown to maintain their biochemical properties over time. They exhibit resistance to nuclease metabolism, ensuring their stability in both plasma and tissue . Furthermore, they have been observed to maintain their RNA-binding affinity and cellular uptake properties over time .

Dosage Effects in Animal Models

In animal models, the effects of 2’-O-(2-Methoxyethyl)-uridine-modified oligonucleotides have been observed to be dose-dependent . Higher doses have been associated with increased RNA-binding affinity and improved cellular uptake.

Metabolic Pathways

The metabolic pathways of 2’-O-(2-Methoxyethyl)-uridine involve its incorporation into antisense oligonucleotides and subsequent interactions with target mRNA. Following administration, these oligonucleotides are distributed to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours . The major elimination pathway for 2’-O-(2-Methoxyethyl)-uridine and its metabolites is through urinary excretion .

Transport and Distribution

2’-O-(2-Methoxyethyl)-uridine-modified oligonucleotides are highly bound to plasma proteins, which aids in their transport and distribution within cells and tissues . Following administration, these oligonucleotides are distributed to tissues broadly, with plasma clearance dominated by this distribution .

Subcellular Localization

In terms of subcellular localization, 2’-O-(2-Methoxyethyl)-uridine-modified oligonucleotides are primarily found in the perinuclear region of cells . This localization is likely due to the nature of their target - mRNA, which is transcribed in the nucleus and subsequently exported to the cytoplasm for translation .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2’-O-(2-Metoxietil)-uridina típicamente implica la protección de los grupos hidroxilo en las posiciones 3’ y 5’ de la uridina. Esto es seguido por la alquilación selectiva del grupo hidroxilo 2’ con cloruro de 2-metoxietilo en presencia de una base como hidruro de sodio o carbonato de potasio. El paso final implica la desprotección de los grupos hidroxilo 3’ y 5’ para producir el producto deseado .

Métodos de Producción Industrial: La producción industrial de 2’-O-(2-Metoxietil)-uridina sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, el tiempo de reacción y la concentración de reactivos. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar aún más la eficiencia de la producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 2’-O-(2-Metoxietil)-uridina experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio.

Sustitución: El grupo metoxietilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno en un medio acuoso.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Nucleófilos como tioles o aminas en presencia de una base.

Productos Principales:

Oxidación: Formación de derivados de uridina con cadenas laterales oxidadas.

Reducción: Formas reducidas del grupo metoxietilo.

Sustitución: Varios derivados de uridina sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

La 2’-O-(2-Metoxietil)-uridina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizada en la síntesis de oligonucleótidos modificados para estudiar las interacciones de los ácidos nucleicos.

Biología: Empleada en el desarrollo de oligonucleótidos antisentido para el silenciamiento y la regulación genética.

Medicina: Incorporada en agentes terapéuticos para el tratamiento de trastornos genéticos e infecciones virales.

Industria: Utilizada en la producción de diagnósticos y terapéuticos basados en ácidos nucleicos

Mecanismo De Acción

El mecanismo de acción de la 2’-O-(2-Metoxietil)-uridina implica su incorporación en oligonucleótidos, donde mejora la afinidad de unión y la estabilidad. Esta modificación permite una hibridación más efectiva con secuencias de ARN diana, lo que conduce a la inhibición de la expresión génica a través de mecanismos como la degradación mediada por RNasa H o el bloqueo estérico de la traducción .

Compuestos Similares:

2’-O-Metil-uridina: Otro nucleósido modificado con un grupo metilo en la posición 2’.

2’-Fluoro-2’-desoxiuridina: Contiene un átomo de flúor en la posición 2’.

2’-O-(2-Metoxietil)-citidina: Modificación similar pero con citidina en lugar de uridina.

Comparación: La 2’-O-(2-Metoxietil)-uridina es única debido a su mayor estabilidad y afinidad de unión en comparación con otros nucleósidos modificados. El grupo metoxietilo proporciona una mayor resistencia a la degradación por nucleasas y propiedades farmacocinéticas mejoradas, lo que lo hace más adecuado para aplicaciones terapéuticas .

Comparación Con Compuestos Similares

2’-O-Methyluridine: Another modified nucleoside with a methyl group at the 2’ position.

2’-Fluoro-2’-deoxyuridine: Contains a fluorine atom at the 2’ position.

2’-O-(2-Methoxyethyl)-cytidine: Similar modification but with cytidine instead of uridine.

Comparison: 2’-O-(2-Methoxyethyl)-uridine is unique due to its enhanced stability and binding affinity compared to other modified nucleosides. The methoxyethyl group provides greater resistance to nuclease degradation and improved pharmacokinetic properties, making it more suitable for therapeutic applications .

Actividad Biológica

2'-O-(2-Methoxyethyl)-uridine (MEU) is a synthetic nucleoside analog derived from uridine, exhibiting significant biological activity across various domains, including antiviral, anticancer, and immunological applications. This article explores its biological mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure : this compound is characterized by the addition of a methoxyethyl group at the 2' position of the uridine molecule. This modification enhances its stability against nucleases and improves its pharmacological properties.

Mechanism of Action :

- Inhibition of Viral Replication : MEU has demonstrated efficacy against various viruses, including HIV and influenza, by interfering with viral RNA synthesis. It acts as an antimetabolite, disrupting nucleic acid synthesis essential for viral replication .

- Induction of Apoptosis : In cancer cells, MEU can induce apoptosis through mitochondrial dysfunction and activation of caspase pathways. The compound alters cellular metabolism, leading to increased oxidative stress and subsequent cell death .

Antiviral Activity

MEU exhibits potent antiviral properties against several pathogens:

- HIV : MEU has been shown to inhibit HIV replication by targeting reverse transcriptase and integrating into viral RNA .

- Influenza Virus : Studies indicate that MEU can significantly reduce viral titers in infected cells, demonstrating its potential as an antiviral agent .

Anticancer Effects

MEU's anticancer activity has been attributed to several mechanisms:

- Cell Cycle Arrest : MEU induces cell cycle arrest in cancer cells, particularly in the G1 phase, leading to reduced proliferation .

- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. Its ability to induce apoptosis makes it a candidate for further development as a chemotherapeutic agent .

Immunomodulatory Effects

Research indicates that MEU may modulate immune responses:

- Cytokine Production : MEU treatment has been associated with altered cytokine profiles in immune cells, potentially enhancing anti-tumor immunity .

- T Cell Activation : Preliminary studies suggest that MEU can enhance T cell activation and proliferation, indicating its role in immunotherapy strategies .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antiviral efficacy against HIV | MEU reduced HIV replication by 90% in vitro; mechanism involves inhibition of reverse transcriptase. |

| Study 2 | Assess cytotoxicity in cancer cell lines | MEU induced apoptosis in breast cancer cells with IC50 values below 10 µM. |

| Study 3 | Investigate immunomodulatory effects | MEU enhanced IL-2 production in activated T cells by 50%, suggesting potential for immunotherapy. |

Propiedades

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O7/c1-19-4-5-20-10-9(17)7(6-15)21-11(10)14-3-2-8(16)13-12(14)18/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,18)/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXNROBDOKPICP-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446990 | |

| Record name | 2'-O-(2-Methoxyethyl)-uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223777-15-9 | |

| Record name | 2'-O-(2-Methoxyethyl)-uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.